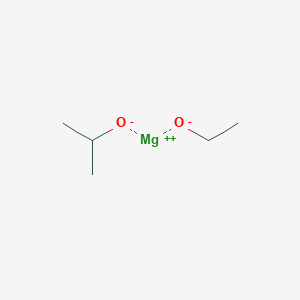![molecular formula C21H30N2O3 B12642466 Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. The molecular formula of this compound is C20H30N2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
科学研究应用
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials science
作用机制
The mechanism of action of tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)piperidine-1-carboxylate
- Tert-butyl 4-((isoquinolin-5-yloxy)methyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, isoquinoline moiety, and tert-butyl ester group makes it a valuable compound for various research applications, offering advantages in terms of stability, reactivity, and specificity .
属性
分子式 |
C21H30N2O3 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O3/c1-21(2,3)26-20(24)23-12-8-16(9-13-23)10-14-25-19-6-4-5-17-15-22-11-7-18(17)19/h4-6,15-16H,7-14H2,1-3H3 |
InChI 键 |
MBZYVABQXLPOFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=CC=CC3=C2CCN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


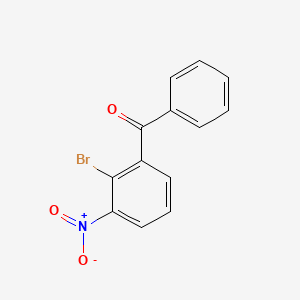
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)

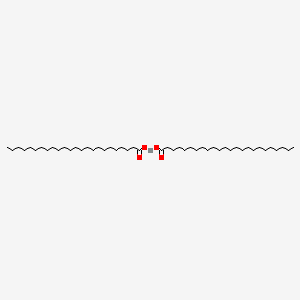
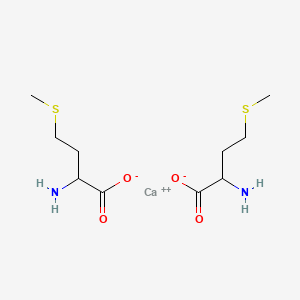



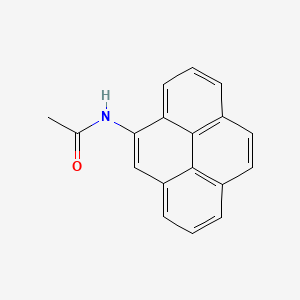
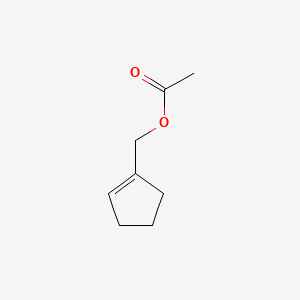
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
